

Application Note: Metabolomics Sample Preparation for Preclinical Studies of ONC213

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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

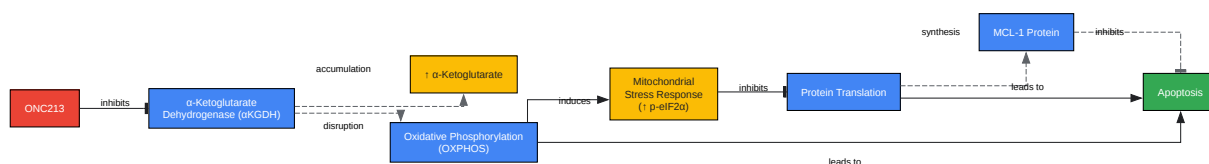
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Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of the novel anti-cancer agent **ONC213**. It provides detailed protocols for metabolomics sample preparation to investigate the metabolic reprogramming induced by **ONC213** in cancer cells.

Introduction: **ONC213** is a small molecule imipridone that has demonstrated potent anti-leukemia activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration, making metabolomics a critical tool for understanding its therapeutic effects and identifying biomarkers of response.[1][3] This application note details the mechanism of **ONC213** and provides comprehensive protocols for preparing biological samples for metabolomics analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

ONC213 Mechanism of Action

ONC213 primarily targets the mitochondrial enzyme α -ketoglutarate dehydrogenase (α KGDH).[1][2][3] Inhibition of α KGDH leads to an accumulation of α -ketoglutarate and a subsequent suppression of oxidative phosphorylation (OXPHOS).[1][2] This disruption of mitochondrial function induces a unique mitochondrial stress response, characterized by the phosphorylation of eIF2 α and suppression of de novo protein synthesis.[1] A key consequence of this translational inhibition is the reduced expression of the anti-apoptotic protein MCL-1, which contributes to **ONC213**-induced apoptosis in cancer cells reliant on OXPHOS.[1][3]



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Caption: ONC213 signaling pathway leading to cancer cell apoptosis.

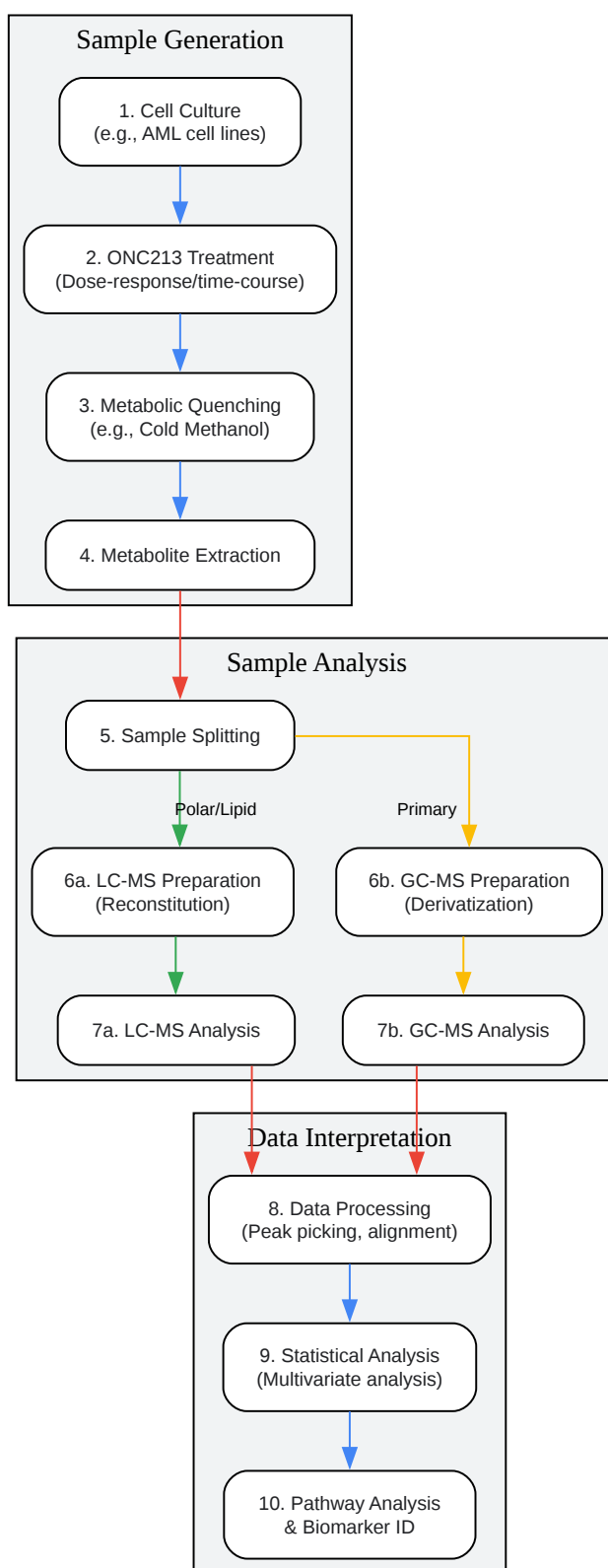
Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of **ONC213** in AML models. This data highlights the compound's potency and its significant impact on mitochondrial function.

Parameter	Cell Line(s)	Value/Effect	Reference
In Vitro Potency (IC ₅₀)	Various AML Cell Lines	150 nM - >1 µM (after 72h)	[1]
Mitochondrial Respiration	MV4-11, THP-1	Strong suppression of maximal and spare respiratory capacity at 250-500 nM	[3][4]
α-KGDH Activity	MV4-11	Significant inhibition observed with 500 nM ONC213	[3]
Colony Formation	Primary AML Samples	Reduction in colony formation with 500 nM ONC213 after 48h	[3]
Apoptosis Induction	MV4-11, OCI-AML3, MOLM-13	Induced at concentrations of 125-1000 nM after 48h	[3]

Experimental Workflow for Metabolomics Analysis

A successful metabolomics study requires a standardized and consistent workflow from sample collection to data analysis. The following diagram outlines the key steps for investigating the metabolic effects of **ONC213**.



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Caption: Standardized workflow for **ONC213** metabolomics studies.

Detailed Experimental Protocols

Materials and Reagents

- Cell Lines: e.g., MV4-11, OCI-AML3, THP-1 (or other relevant cancer cell lines)
- Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Reagents: **ONC213**, DMSO (LC-MS grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA
- Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA), Chloroform
- Derivatization Agents (for GC-MS): Methoxyamine hydrochloride in pyridine, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
- Equipment: Cell culture incubator, biosafety cabinet, centrifuge (refrigerated), liquid nitrogen, SpeedVac or nitrogen evaporator, vortex mixer, sonicator, analytical balance.

Protocol 1: Cell Culture and **ONC213** Treatment

- Cell Seeding: Seed adherent cells in 6-well plates or T-25 flasks to achieve 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment (e.g., 0.5×10^6 cells/mL). Culture under standard conditions (37°C, 5% CO₂).
- **ONC213** Preparation: Prepare a concentrated stock solution of **ONC213** (e.g., 10 mM) in DMSO.^[3] Store aliquots at -80°C to avoid freeze-thaw cycles.
- Treatment: On the day of the experiment, dilute the **ONC213** stock solution in fresh culture medium to the desired final concentrations (e.g., 250 nM, 500 nM, 1000 nM). Include a vehicle control group treated with an equivalent concentration of DMSO.
- Incubation: Replace the existing medium with the **ONC213**-containing or vehicle control medium. Incubate for the desired time period (e.g., 8, 16, or 24 hours).^{[3][4]}

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is adapted from standard procedures for adherent cells. For suspension cells, begin at step 4 after pelleting cells by centrifugation.

- Preparation: Place a container of 80% methanol (MeOH) in water (v/v) on dry ice or in a -80°C freezer for at least one hour before use.[5]
- Quenching Metabolism: After the treatment period, aspirate the culture medium. Immediately place the culture plate on dry ice to rapidly halt metabolic activity.[5]
- Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1-2 mL of ice-cold PBS to remove residual medium. Aspirate the PBS completely. This step should be done rapidly to minimize metabolite leakage.[6]
- Extraction: Add 1 mL of the pre-chilled 80% MeOH to each well.[5]
- Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to ensure cell lysis and protein precipitation.[5]
- Harvesting: Scrape the cells from the plate surface into the methanol solution using a cell scraper. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
- Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[5][7]
- Supernatant Collection: Carefully transfer the supernatant, which contains the polar and semi-polar metabolites, to a new clean tube. Be cautious not to disturb the pellet.
- Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage, samples can be dried down using a SpeedVac or nitrogen evaporator and stored at -80°C.[8]

Protocol 3: Sample Preparation for LC-MS Analysis

- Drying: If not already dried, evaporate the solvent from the metabolite extracts using a SpeedVac or a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the chromatography method.[8] A common choice for reversed-

phase chromatography is 50% ACN or MeOH in water.

- Vortex and Centrifuge: Vortex the sample for 30 seconds to ensure the pellet is fully dissolved. Centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble debris.
- Transfer: Transfer the clear supernatant to an autosampler vial with an appropriate insert.
- Quality Control (QC): Create a pooled QC sample by taking a small, equal aliquot (e.g., 10 µL) from each sample and combining them in a new vial.^[9] This QC sample should be injected periodically throughout the analytical run to monitor system stability.
- Analysis: The samples are now ready for injection into the LC-MS system.

Protocol 4: Sample Preparation for GC-MS Analysis (Derivatization)

GC-MS analysis is ideal for volatile or semi-volatile compounds. Most primary metabolites (amino acids, organic acids, sugars) require a derivatization step to increase their volatility.^[10]

- Drying: Ensure the metabolite extract is completely dry. This is critical as water will interfere with the derivatization reaction. Use a SpeedVac for several hours.
- Step 1: Methoxyamination:
 - Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract.
 - Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects carbonyl groups.
- Step 2: Silylation:
 - Add 80 µL of a silylating agent, such as MSTFA + 1% TMCS.
 - Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens with a trimethylsilyl (TMS) group.
- Cooling and Transfer: Allow the sample to cool to room temperature. Centrifuge briefly to collect any droplets. Transfer the derivatized sample to a GC-MS autosampler vial with an

insert.

- Analysis: The sample is now ready for GC-MS analysis. Samples should typically be analyzed within 24-48 hours of derivatization.

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